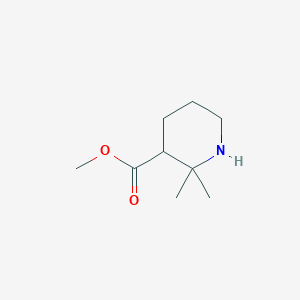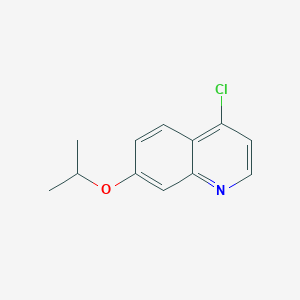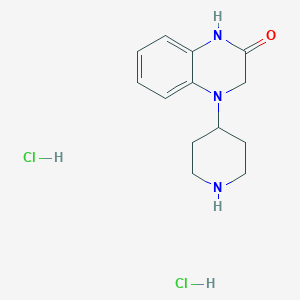
2-(4-(Difluoromethyl)phenyl)propanoic acid
説明
2-(4-(Difluoromethyl)phenyl)propanoic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat mild to moderate pain and inflammation. The chemical structure of Diflunisal is similar to that of aspirin, but it has a longer half-life, which means that it stays in the body for a longer period of time.
作用機序
2-(4-(Difluoromethyl)phenyl)propanoic acid works by inhibiting the production of prostaglandins, which are chemicals that are produced by the body in response to injury or inflammation. Prostaglandins cause pain and inflammation by sensitizing nerve endings and increasing blood flow to the affected area. By inhibiting the production of prostaglandins, 2-(4-(Difluoromethyl)phenyl)propanoic acid reduces pain and inflammation.
Biochemical and Physiological Effects:
2-(4-(Difluoromethyl)phenyl)propanoic acid is metabolized in the liver and excreted in the urine. It has a half-life of around 8-12 hours, which means that it stays in the body for a longer period of time than other NSAIDs. 2-(4-(Difluoromethyl)phenyl)propanoic acid has been shown to have fewer gastrointestinal side effects than other NSAIDs, such as aspirin and ibuprofen.
実験室実験の利点と制限
2-(4-(Difluoromethyl)phenyl)propanoic acid has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it has been extensively studied for its anti-inflammatory and analgesic properties. However, 2-(4-(Difluoromethyl)phenyl)propanoic acid also has some limitations. It has a relatively low solubility in water, which can make it difficult to work with in some experiments. Additionally, 2-(4-(Difluoromethyl)phenyl)propanoic acid has been shown to have some toxic effects on the liver and kidneys at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(4-(Difluoromethyl)phenyl)propanoic acid. One area of research is the potential use of 2-(4-(Difluoromethyl)phenyl)propanoic acid in the treatment of Alzheimer's disease. Another area of research is the development of new formulations of 2-(4-(Difluoromethyl)phenyl)propanoic acid that are more soluble in water and easier to work with in lab experiments. Additionally, there is ongoing research on the potential use of 2-(4-(Difluoromethyl)phenyl)propanoic acid in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis.
科学的研究の応用
2-(4-(Difluoromethyl)phenyl)propanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and gout. 2-(4-(Difluoromethyl)phenyl)propanoic acid has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, which is a protein that is thought to play a role in the development of Alzheimer's disease.
特性
IUPAC Name |
2-[4-(difluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6(10(13)14)7-2-4-8(5-3-7)9(11)12/h2-6,9H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQCPAZIZKBYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Difluoromethyl)phenyl]propanoic acid | |
CAS RN |
1785577-85-6 | |
| Record name | 2-[4-(difluoromethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




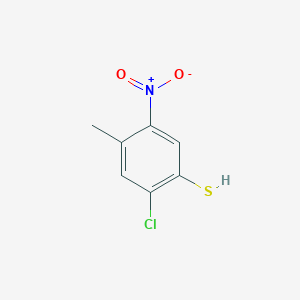

![4-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B3391356.png)
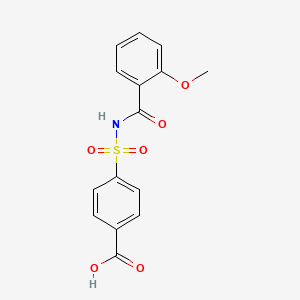
![tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B3391370.png)
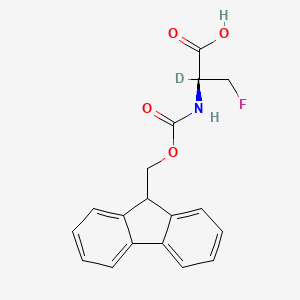


![tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate](/img/structure/B3391410.png)

